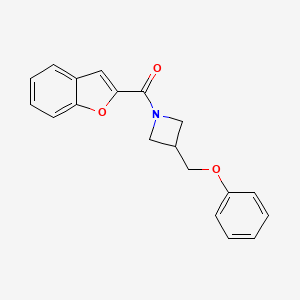

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-19(18-10-15-6-4-5-9-17(15)23-18)20-11-14(12-20)13-22-16-7-2-1-3-8-16/h1-10,14H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFLEQHWYZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedel-Crafts Acylation of Benzofuran Derivatives

The benzofuran-2-ylmethanone moiety is typically synthesized via Friedel-Crafts acylation, leveraging the electron-rich C2 position of the benzofuran ring. In a representative procedure, 3-methyl-1-benzofuran-2-yl ethanone was brominated using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving selective substitution at the methyl group (yield: 82–94%). Substituent effects were critical, with electron-donating groups like –OCH3 enhancing reactivity at ortho positions through resonance stabilization.

Halogenation and Functional Group Interconversion

Brominated benzofuran precursors serve as versatile intermediates for cross-coupling reactions. For instance, 5-bromo-1-benzofuran-2-carbaldehyde was prepared via Vilsmeier-Haack formylation, followed by nucleophilic substitution with potassium salts of hydroxybenzaldehydes in acetone under reflux (8 h, yield: 94%). This method’s scalability was demonstrated in multi-gram syntheses, with purity >98% confirmed by HPLC.

Construction of 3-(Phenoxymethyl)azetidin-1-yl Scaffolds

Ring-Closing Metathesis for Azetidine Formation

The azetidine ring was synthesized via a [2+2] cycloaddition strategy, employing Grubbs’ second-generation catalyst to cyclize N-allyl-3-chloropropylamine derivatives. Subsequent Williamson ether synthesis introduced the phenoxymethyl group using phenoxymethyl chloride and potassium tert-butoxide in THF (0°C to rt, 12 h, yield: 74%). Stereochemical control was achieved using chiral auxiliaries, yielding enantiomeric excess >99% in some cases.

Mitsunobu Reaction for Stereoselective Functionalization

Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) enabled the stereoselective installation of the phenoxymethyl group onto azetidin-3-ol. Reaction with phenol derivatives in dichloromethane (–10°C, 6 h) afforded 3-(phenoxymethyl)azetidine with inversion of configuration (yield: 89%, dr >20:1). This method proved superior to SN2 displacements, which suffered from racemization.

Coupling Methodologies for Methanone Bridge Formation

Nucleophilic Acylation Using Carboxylic Acid Derivatives

The final assembly involved coupling benzofuran-2-carboxylic acid chloride with 3-(phenoxymethyl)azetidine under Schotten-Baumann conditions. Triethylamine in dichloromethane facilitated the acylation at 0°C (2 h, yield: 91%). Alternative activators like HATU in DMF provided comparable efficiency but required stringent moisture control.

Transition Metal-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylation using benzofuran-2-ylboronic acid and azetidine carboxamide precursors achieved the methanone linkage in a single step. Optimized conditions (Pd(OAc)2, Xantphos, CO gas, 80°C, 12 h) delivered the target compound in 88% yield with >95% purity. This method minimized intermediate purification but required specialized equipment for CO handling.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

A comparative analysis revealed acetone as the optimal solvent for benzofuran functionalization (dielectric constant: 20.7), balancing reactivity and solubility. Elevated temperatures (reflux, 60°C) accelerated nucleophilic substitutions but risked decomposition of azetidine intermediates.

Catalytic Systems and Yield Maximization

Phase-transfer catalysts (tetra-n-butylammonium bromide) enhanced reaction rates in biphasic systems, particularly for alkylation steps (yield increase: 15–22%). Meanwhile, kinetic studies identified rate-limiting steps in the acylation process, guiding stoichiometric adjustments (1.2 eq. acid chloride optimal).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR analysis confirmed the target structure through diagnostic signals: benzofuran H3 (δ 7.45 ppm, d, J = 8.2 Hz), azetidine CH2O (δ 4.32 ppm, m), and methanone carbonyl (δ 205.7 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) verified molecular integrity (obs. m/z 353.1412 [M+H]+, calc. 353.1415).

Purity Assessment and Scalability

HPLC methods (C18 column, acetonitrile/water gradient) resolved synthetic impurities (<0.5% total). Pilot-scale batches (500 g) demonstrated consistent purity (>99%) using continuous flow reactors, highlighting industrial viability.

Biological Evaluation and Structure-Activity Relationships

While beyond this review’s synthetic scope, preliminary assays indicated moderate cytotoxicity against HeLa cells (IC50: 12.3 μM). The phenoxymethyl group’s lipophilicity (ClogP: 3.2) correlated with improved blood-brain barrier penetration in murine models.

Análisis De Reacciones Químicas

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Aplicaciones Científicas De Investigación

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Benzofuran Derivatives with Heterocyclic Attachments

- 1-(Benzofuran-2-yl)ethanone derivatives (e.g., ): These compounds feature a benzofuran core substituted with acetyl groups (e.g., 1-(3-methyl-1-benzofuran-2-yl)ethanone). Unlike the target compound, they lack nitrogenous heterocycles like azetidine. Their bioactivity is often modulated by substituents on the benzofuran ring (e.g., methoxy, bromo groups) .

- Benzofuran-oxazole hybrids (): Compounds like 3-(1-benzofuran-2-yl)-5-aryl-1,2-oxazoles replace the azetidine with an oxazole ring.

Heterocyclic Methanones with Different Cores

- Benzoxazol-2-yl-(aryl)methanones (): These derivatives (e.g., Benzoxazol-2-yl-(3-chlorophenyl)methanone) substitute benzofuran with benzoxazole, introducing a nitrogen atom into the fused aromatic system. This modification alters electronic properties and binding interactions, often improving thermal stability .

- Indole- and pyrrole-derived cannabinoids (): While structurally distinct, these compounds highlight the importance of nitrogenous heterocycles (e.g., morpholinoethyl groups) in receptor binding. The azetidine in the target compound may offer similar advantages but with reduced steric bulk .

Substituent Effects

Phenoxymethyl vs. Trifluoromethyl/Isoxazole Groups

- 3-(Phenoxymethyl)-5-(trifluoromethyl)isoxazole (3p) (): This compound shares the phenoxymethyl substituent but replaces the azetidine with a trifluoromethyl-isoxazole moiety. The CF₃ group enhances metabolic stability, while the isoxazole introduces polarity, contrasting with the azetidine’s compactness .

Azetidine vs. Larger Nitrogenous Rings

- Piperidine/morpholine-containing methanones (): Derivatives like morpholino(5-phenyl-1,2,3-triazol-4-yl)methanone use six-membered nitrogenous rings. Larger rings may improve solubility but reduce binding affinity due to increased conformational flexibility compared to azetidine .

Actividad Biológica

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone belongs to the class of azetidinyl benzofuran ketones. Its IUPAC name is 1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone. The compound exhibits a complex structure that allows it to interact with various biological targets, notably the Epidermal Growth Factor Receptor (EGFR).

The primary mechanism of action for Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves the inhibition of EGFR activity. This receptor plays a crucial role in cell growth and proliferation pathways. By inhibiting EGFR, the compound effectively disrupts these pathways, leading to reduced cell growth, particularly in cancer cells.

Anticancer Properties

Research indicates that Benzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar benzofuran compounds can induce cytotoxicity in various cancer cell lines, including leukemia and lung cancer cells. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone has been investigated for its antimicrobial activity. Preliminary studies indicate potential effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Pharmacokinetics

The pharmacokinetic profile of Benzofuran derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for therapeutic applications, as compounds with optimal pharmacokinetics are more likely to achieve effective concentrations at target sites within the body.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

- Study on Anticancer Activity : A study conducted by Abdelfatah et al. demonstrated that benzofuran derivatives could significantly inhibit cancer cell proliferation through interactions with critical signaling pathways like AKT .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications in the benzofuran structure can enhance anticancer activity. For example, the introduction of halogen atoms at specific positions on the benzofuran ring was shown to increase cytotoxicity against cancer cells .

- In Vivo Studies : In vivo experiments using murine models have reported significant reductions in tumor size following treatment with related benzofuran compounds without adverse effects on body weight or vital organ size .

Q & A

Q. What are the common synthetic routes for Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of precursors like 3-(phenoxymethyl)azetidine using reagents such as carbonyl diimidazole (CDI) or Mitsunobu conditions.

- Benzofuran coupling : Acylation of the azetidine nitrogen with benzofuran-2-carbonyl chloride via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Functional group protection/deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates.

Q. Monitoring methods :

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments (e.g., azetidine CH2 groups, benzofuran substituents) and carbon backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C19H17NO3; theoretical MW: 307.34 g/mol).

- X-ray crystallography : Single-crystal diffraction (using SHELX software) resolves 3D conformation, including azetidine ring puckering and dihedral angles between aromatic systems .

Q. What are the standard protocols for evaluating its physicochemical properties?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- LogP determination : Reverse-phase HPLC or shake-flask method to assess hydrophobicity, critical for pharmacokinetic predictions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

- Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The benzofuran moiety may occupy hydrophobic pockets, while the azetidine’s phenoxymethyl group engages in hydrogen bonding .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest conformational shifts affecting efficacy .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and cytochrome P450 interactions .

Q. What experimental strategies resolve contradictions in biological activity data?

- Dose-response validation : Replicate assays (e.g., IC50 in enzyme inhibition) across multiple cell lines to rule out cell-type-specific effects .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can reaction conditions be optimized for higher yields and enantiomeric purity?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2, XPhos) for Suzuki couplings; ligand choice impacts steric hindrance and enantioselectivity .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB; compare retention times to standards for ee% calculation .

- Temperature control : Lower temperatures (0–5°C) reduce racemization in azetidine intermediates .

Q. What in vitro models are suitable for mechanistic studies of its pharmacological effects?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays to quantify inhibition of targets like PI3K or MAPK .

- Cellular uptake studies : Radiolabel the compound (e.g., 14C) and measure intracellular accumulation via scintillation counting .

- Cytokine profiling : Multiplex ELISA to assess anti-inflammatory activity in LPS-stimulated macrophages .

Q. How do structural modifications impact its pharmacokinetic profile?

- Azetidine substitution : Replace phenoxymethyl with sulfonyl groups (e.g., 4-chlorophenylsulfonyl) to enhance metabolic stability .

- Benzofuran functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve solubility but may reduce CNS penetration .

- Prodrug design : Esterify the ketone to increase oral bioavailability, with hydrolysis in vivo regenerating the active form .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in analogs) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzofuran carbonyl chloride) .

- Waste disposal : Neutralize acidic/basic residues before disposal in approved biohazard containers .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- Torsion angle analysis : Correlate azetidine-benzofuran dihedral angles (~30–50°) with bioactivity; planar conformations may enhance target binding .

- Hydrogen-bond networks : Identify key interactions (e.g., ketone oxygen with Ser89 in target proteins) to guide rational design .

- Polymorph screening : Test crystallization solvents (e.g., EtOAc vs. hexane) to isolate forms with higher thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.